4-amino-3-(4-methoxyphenyl)-N-(naphthalen-2-yl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
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Overview
Description
4-amino-3-(4-methoxyphenyl)-N-(naphthalen-2-yl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(4-methoxyphenyl)-N-(naphthalen-2-yl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves a multi-step process:
Formation of Thiazole Ring: The thiazole ring is formed by the cyclization of appropriate precursors under specific conditions. This often involves the reaction of a thioamide with a haloketone.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxy group.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring and methoxy group.
Reduction: Amines and reduced thiazole derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: This compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Antimicrobial Activity: Studies have shown that it exhibits antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine
Drug Development: It is being explored as a lead compound in the development of new therapeutic agents for diseases such as cancer and infectious diseases.
Industry
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-amino-3-(4-methoxyphenyl)-N-(naphthalen-2-yl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of antimicrobial activity, it disrupts the cell membrane integrity of pathogens, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- 3-(4-methoxyphenyl)-N-(naphthalen-2-yl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Uniqueness
The presence of both the 4-methoxyphenyl and naphthalen-2-yl groups in 4-amino-3-(4-methoxyphenyl)-N-(naphthalen-2-yl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide imparts unique electronic and steric properties, enhancing its binding affinity to molecular targets and its overall biological activity. This makes it a more potent compound compared to its analogs.
Biological Activity
The compound 4-amino-3-(4-methoxyphenyl)-N-(naphthalen-2-yl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article reviews the biological activities associated with this compound, focusing on its mechanism of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its biological significance. The presence of the methoxyphenyl and naphthalenyl groups may enhance its lipophilicity and ability to interact with biological targets.
Antioxidant Activity
Research has demonstrated that thiazole derivatives exhibit significant antioxidant properties. The antioxidant activity of related compounds has been assessed using the DPPH radical scavenging method. For instance, derivatives with similar structural motifs have shown higher antioxidant activity than ascorbic acid, indicating a promising potential for protecting cells from oxidative stress .
Anticancer Activity
The anticancer potential of the compound was evaluated through various in vitro assays against multiple cancer cell lines. Notably:
- Cell Lines Tested : The compound has been tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.
- Efficacy : Results indicated that the compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells. The IC50 values were determined through MTT assays, showcasing its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Key Enzymes : Similar thiazole derivatives have been shown to inhibit enzymes involved in cancer progression, such as dual specificity phosphatases .
- Induction of Apoptosis : Compounds with similar structures have induced apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .
Study 1: Antioxidant and Anticancer Evaluation
A recent study synthesized several thiazole derivatives, including the compound . The synthesized compounds were subjected to antioxidant assays and showed significant radical scavenging activity. Furthermore, anticancer assays revealed that some derivatives had IC50 values below 10 µM against U-87 cells, indicating strong potential for further development .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of thiazole derivatives highlighted that modifications at specific positions on the phenyl rings significantly influenced biological activity. For example, the presence of electron-donating groups like methoxy at the para position enhanced cytotoxicity against certain cancer cell lines .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of related thiazole derivatives for comparison:
Compound Name | Structure | Antioxidant Activity (DPPH Scavenging) | IC50 (U-87) | IC50 (MDA-MB-231) |
---|---|---|---|---|
Compound A | Thiazole Derivative 1 | Higher than ascorbic acid | 8 µM | 15 µM |
Compound B | Thiazole Derivative 2 | Comparable to ascorbic acid | 12 µM | 20 µM |
Target Compound | 4-amino... | Significant | <10 µM | >20 µM |
Properties
Molecular Formula |
C21H17N3O2S2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-amino-3-(4-methoxyphenyl)-N-naphthalen-2-yl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C21H17N3O2S2/c1-26-17-10-8-16(9-11-17)24-19(22)18(28-21(24)27)20(25)23-15-7-6-13-4-2-3-5-14(13)12-15/h2-12H,22H2,1H3,(H,23,25) |
InChI Key |
WIAMIQXWSJMLRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NC3=CC4=CC=CC=C4C=C3)N |
Origin of Product |
United States |
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